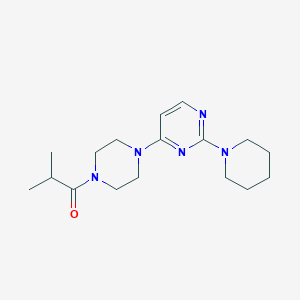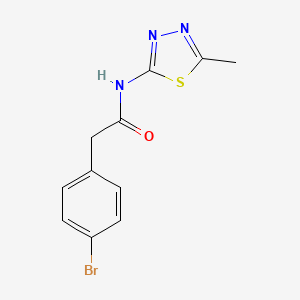![molecular formula C19H16N4O3 B5592370 N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)
N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions, aiming to introduce specific functional groups that confer desired properties. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase inhibitor, showcases the intricate steps involved in building such molecules, including selective inhibition of specific histone deacetylases (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of multiple rings, such as pyridazines, and functional groups like benzamide, which are crucial for their biological activity. The synthesis and structural elucidation of these compounds, as demonstrated by the work on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, highlight the importance of molecular structure in determining their biological functions (Wang et al., 2008).
Chemical Reactions and Properties
Compounds like "N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide" undergo various chemical reactions that are pivotal in medicinal chemistry for the modification and optimization of their biological activities. The reactions include the formation of stereoisomers, as seen in the synthesis of specific vasodilators and beta-adrenoceptor antagonists, which exhibit different pharmacological profiles based on their stereochemistry (Howson et al., 1988).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure play a significant role in the pharmacokinetics and pharmacodynamics of these compounds. The crystal structures of related molecules, like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, provide insights into their interaction mechanisms and stability, which are crucial for their biological efficacy (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential to form derivatives, are key factors in the development of pharmacologically active compounds. The design and synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents exemplify the exploration of chemical properties to enhance biological activities (Gangapuram & Redda, 2009).
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Histone Deacetylase Inhibitors
The synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase (HDAC) inhibitor, demonstrates the compound's potential in cancer treatment. This compound selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and demonstrating significant antitumor activity in vivo, suggesting a promising avenue for anticancer drug development (Zhou et al., 2008).
Electrophoretic Separation Techniques
In the context of quality control and analytical chemistry, the nonaqueous capillary electrophoretic separation technique developed for imatinib mesylate and related substances, including various benzamide derivatives, showcases the utility of these compounds in improving drug purity and safety (Ye et al., 2012).
Medicinal Chemistry and Biological Evaluation
The synthesis and characterization of different substituted benzamides, based on non-steroidal anti-inflammatory drug derivatives, highlight their potential biological applications. These compounds were screened against various enzymes, demonstrating their potential to bind nucleotide protein targets, which is crucial for developing new therapeutic agents (Saeed et al., 2015).
Cardiotonic Activity Studies
Research on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives for their cardiotonic activities exemplifies the application of similar compounds in cardiovascular disease treatment. These studies provide insights into the structure-activity relationships necessary for designing effective cardiotonic agents (Wang et al., 2008).
Lewis Acid Catalysis in Organic Synthesis
The meta-selective C-H borylation of benzamides and pyridines using an iridium-Lewis acid bifunctional catalyst demonstrates the role of similar compounds in facilitating selective organic transformations, which are vital for developing complex molecules in pharmaceuticals and materials science (Yang et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-12-5-10-17(23-22-12)26-16-4-2-3-14(11-16)19(25)21-15-8-6-13(7-9-15)18(20)24/h2-11H,1H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHZHEFMXKAATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5592296.png)
![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![4-methyl-2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5592354.png)
![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)


![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)